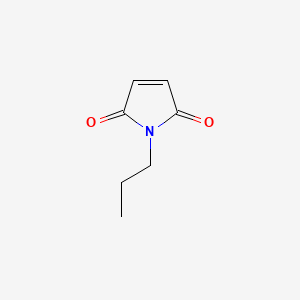

1-Propyl-1H-pyrrole-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-5-8-6(9)3-4-7(8)10/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABFKTHTXOELJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176143 | |

| Record name | 1-Propyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21746-40-7, 26714-88-5 | |

| Record name | N-Propylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21746-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyl-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021746407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92549 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propyl-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 1 Propyl 1h Pyrrole 2,5 Dione

Established Synthetic Pathways for 1-Propyl-1H-pyrrole-2,5-dione

The most conventional and widely employed method for the synthesis of N-substituted maleimides, including this compound, is a two-step process commencing with the condensation of maleic anhydride (B1165640) with a primary amine, followed by a dehydration step to facilitate ring closure.

Condensation of Maleic Anhydride with Propylamine (B44156) Followed by Dehydration

This classical approach involves the reaction of maleic anhydride with propylamine to form an intermediate, which is subsequently cyclized to yield the desired N-propylmaleimide. ucl.ac.be

The initial step of this synthesis is the acylation of propylamine with maleic anhydride. This reaction is typically carried out in a suitable solvent, such as diethyl ether, at room temperature. The lone pair of electrons on the nitrogen atom of propylamine attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring. This nucleophilic acyl substitution reaction results in the formation of N-propylmaleamic acid, a stable intermediate that can often be isolated as a solid precipitate. mdpi.comnih.gov The reaction is generally exothermic and proceeds with high yield. nih.gov

Reaction Scheme for the Formation of N-Propylmaleamic Acid:

| Reactant 1 | Reactant 2 | Product |

| Maleic Anhydride | Propylamine | N-Propylmaleamic Acid |

This table illustrates the key components in the formation of the N-propylmaleamic acid intermediate.

The second and crucial step is the intramolecular cyclization of N-propylmaleamic acid to form the imide ring of this compound. This is achieved through a dehydration reaction, which can be accomplished using various reagents and conditions.

A common and effective method involves heating the N-propylmaleamic acid in the presence of a dehydrating agent such as acetic anhydride and a catalyst like anhydrous sodium acetate (B1210297). ucl.ac.betandfonline.com The acetic anhydride serves as the dehydrating agent, while the sodium acetate acts as a base to facilitate the reaction. tandfonline.com This mixture is typically heated to ensure the completion of the cyclization process. The use of p-toluenesulfonic acid in a mixture of DMF and toluene (B28343) with azeotropic removal of water has also been reported for the cyclization of maleamic acids.

Other reagents that can be employed for the ring closure of maleanilic acids include acetyl chloride/triethylamine and triphenylphosphine/bromotrichloromethane. iosrjournals.org

Common Dehydrating Agents and Catalysts for Imidization:

| Dehydrating Agent | Catalyst |

| Acetic Anhydride | Sodium Acetate |

| Acetic Anhydride | Fused Potassium Acetate |

| Trifluoroacetic Anhydride | None |

This interactive table showcases prevalent reagents used in the cyclodehydration of the maleamic acid intermediate.

Amidrazone-Based Synthesis and Potential for 1-Propyl Derivatives

A more recent and specialized approach to the synthesis of 1H-pyrrole-2,5-dione derivatives involves the use of amidrazones. Research has demonstrated the synthesis of N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione through the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride. mdpi.comresearchgate.netnih.gov This reaction has been shown to exclusively form the 1H-pyrrole-2,5-dione derivatives, irrespective of the reaction conditions, suggesting that the 2,3-dimethylmaleic anhydride facilitates this specific reaction course. mdpi.com

While the existing literature primarily focuses on N-aryl or other complex N-substituents derived from the amidrazone structure, this methodology holds significant potential for the synthesis of N-alkyl derivatives like this compound. By selecting an appropriate N3-propyl-substituted amidrazone, it is theoretically plausible to generate the corresponding N-propyl-pyrrole-2,5-dione. This pathway offers a unique route to N-substituted maleimides and could be an area for further synthetic exploration.

Alternative Synthetic Routes and Innovations

Beyond the classical methods, several innovative approaches for the synthesis of N-substituted maleimides have been developed, aiming for improved yields, milder reaction conditions, and greater substrate scope.

One such innovative method involves a modified Mitsunobu reaction. This high-yielding synthesis of N-alkyl maleimides utilizes a primary alcohol and maleimide (B117702) as starting materials. ucl.ac.be This approach is particularly useful for synthesizing N-alkylmaleimides that may be challenging to produce via the traditional condensation method.

Palladium-catalyzed reactions have also emerged as a powerful tool for maleimide synthesis. For instance, an efficient palladium-catalyzed cyclization of alkynes with isocyanides has been developed, providing a broad range of polysubstituted maleimide derivatives under mild conditions. know-todays-news.com

Furthermore, the use of novel catalytic systems is being explored to enhance the efficiency and sustainability of maleimide synthesis. For example, a green and efficient protocol for the synthesis of N-aryl maleimide derivatives has been developed using a magnetic nanocatalyst, which allows for easy separation and reuse of the catalyst.

Reaction Mechanism Elucidation

The formation of this compound from maleic anhydride and propylamine proceeds through a well-defined reaction mechanism.

The initial step is the nucleophilic attack of the primary amine (propylamine) on one of the carbonyl carbons of maleic anhydride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the opening of the anhydride ring and the formation of the N-propylmaleamic acid intermediate.

The subsequent cyclodehydration of N-propylmaleamic acid, when using acetic anhydride and sodium acetate, is believed to proceed through the formation of a mixed anhydride intermediate. researchgate.netlew.rostudy.com The N-propylmaleamic acid reacts with acetic anhydride to form a mixed anhydride. The acetate ion, generated from the sodium acetate catalyst, can act as a base to deprotonate the amide nitrogen, increasing its nucleophilicity.

The deprotonated nitrogen then attacks the carbonyl carbon of the former maleic anhydride moiety in an intramolecular fashion. This is followed by the elimination of an acetate ion, leading to the formation of the five-membered imide ring. Computational studies support a two-stage mechanism involving the formation of a mixed anhydride intermediate. lew.ro The cyclization can then proceed via the nucleophilic attack of the amide nitrogen on the carbonyl carbon, ultimately leading to the formation of the stable maleimide ring.

Investigation of Reaction Kinetics and Thermodynamics

The synthesis of N-substituted maleimides, including this compound, typically involves the cyclization of a maleamic acid precursor, which is formed from the reaction of maleic anhydride with a primary amine. While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively detailed in the available literature, general principles can be drawn from studies on related N-substituted maleimides.

Kinetic studies on N-aryl maleimide derivatives have shown that they react approximately 2.5 times faster with thiolate substrates compared to their N-alkyl counterparts. mdpi.com This suggests that the nature of the substituent on the nitrogen atom significantly influences the reactivity of the maleimide ring. mdpi.com For the synthesis reaction itself, which is often a dehydration/cyclization of the maleamic acid intermediate, the reaction rate is heavily dependent on temperature and the presence of a dehydrating agent. The conversion of the intermediate thio-succinimide conjugate to the final isomeric thio-succinamic acids has been observed to occur almost instantaneously in some cases. mdpi.com

Thermodynamic considerations for the synthesis primarily relate to the equilibrium between the maleamic acid precursor and the cyclized imide product. The reaction is a condensation reaction that releases a molecule of water. Le Chatelier's principle suggests that the removal of water, often achieved by using dehydrating agents like acetic anhydride or by azeotropic distillation, drives the reaction toward the formation of the desired this compound.

Influence of Reaction Conditions on Product Yield and Selectivity

The yield and selectivity of this compound synthesis are critically dependent on the chosen synthetic route and the specific reaction conditions employed. Common methods include the cyclocondensation of maleic anhydride with propylamine, followed by dehydration, or variations of the Paal-Knorr synthesis.

Several factors influence the outcome of the synthesis:

Solvent: The choice of solvent is crucial. For the synthesis of N-substituted pyrroles via the Paal-Knorr condensation, polar protic solvents have been found to be favorable. researchgate.net In other methods, solvents such as tetrahydrofuran (B95107) (THF), toluene, chloroform (B151607), diethyl ether, and glacial acetic acid have been successfully used. cibtech.orgmdpi.com The synthesis of certain 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives in toluene or chloroform at their boiling points resulted in high yields (75–95%) in a significantly shorter time compared to reactions run at room temperature. mdpi.com

Catalyst: Catalysts can significantly improve reaction rates and yields. The Paal-Knorr synthesis approach for this compound can utilize iodine as a catalyst to achieve moderate yields. Graphene oxide has also been reported as an efficient and recyclable catalyst for Paal-Knorr condensation reactions. researchgate.net For the cyclization of the maleamic acid intermediate, sodium acetate is commonly used in conjunction with acetic anhydride. nih.gov

Temperature: Temperature plays a vital role in reaction kinetics. For instance, a Paal-Knorr synthesis can be conducted at 40°C. The cyclization step involving acetic anhydride is often performed at reflux temperatures. nih.gov As noted, conducting the synthesis of some derivatives at the boiling point of the solvent can drastically reduce reaction time and improve yields. mdpi.com

Reaction Time and Method: Conventional heating methods can require several hours; a Paal-Knorr synthesis may take 6–8 hours. However, alternative energy sources can expedite the process. Microwave-assisted synthesis has been shown to reduce reaction times by 30% while maintaining comparable yields to conventional methods.

The following table summarizes the influence of various reaction conditions on the synthesis of N-substituted pyrrole-2,5-diones based on available research.

| Synthetic Method | Catalyst | Solvent | Temperature | Yield | Reference |

| Paal-Knorr Synthesis | Iodine | Tetrahydrofuran (THF) | 40°C | 50-65% | |

| Maleamic Acid Cyclization | Sodium Acetate | Acetic Anhydride | Reflux | 76% | nih.gov |

| Condensation Reaction | None specified | Toluene or Chloroform | Boiling Point | 75-95% | mdpi.com |

| Condensation Reaction | None specified | Diethyl Ether | Room Temperature | — | mdpi.com |

| Condensation Reaction | None specified | Glacial Acetic Acid | Reflux | — | cibtech.org |

Theoretical and Computational Approaches to Mechanism Study (e.g., DFT)

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms, stability, and electronic properties of this compound and related compounds. nih.gov These approaches provide molecular-level insights that complement experimental findings.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p) or 6-31G*, have been employed to study N-substituted maleimides. nih.govresearchgate.net Studies on N-(2-nitrophenyl)maleimide have shown that calculated structural parameters, including bond lengths and angles, are in excellent agreement with experimental data obtained from X-ray diffraction. nih.gov Such computational models can accurately predict molecular geometry and explore how substituents on the maleimide ring affect its structural and electronic properties. nih.gov

Key applications of these computational approaches include:

Structural and Electronic Property Analysis: DFT can be used to optimize molecular structures and calculate electronic properties. researchgate.net For N-substituted maleimides, it has been found that the type of substituent (electron-donating or electron-withdrawing) influences the global and local reactivity descriptors of the molecule. nih.gov

Solvent Effects: The influence of the solvent environment on the properties of maleimides can be examined using simulations such as the Polarizable Continuum Model (PCM). researchgate.net

Spectroscopic Properties: Time-dependent DFT (TD-DFT) is a widely used method to calculate and predict the absorption and emission spectra of molecules. researchgate.netrsc.org For maleimide derivatives, calculated maximum absorption and emission wavelengths have shown good agreement with experimental data. researchgate.net This predictive capability is valuable in designing molecules with specific photophysical properties. rsc.org

These theoretical studies provide a deeper understanding of the relationships between molecular structure, reactivity, and properties, guiding the rational design of synthetic strategies and new maleimide derivatives. rsc.org

Chemical Reactivity and Transformation of 1 Propyl 1h Pyrrole 2,5 Dione

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a concerted, pericyclic reaction that involves the [4+2] cycloaddition between a conjugated diene (possessing four pi-electrons) and a dienophile (possessing two pi-electrons) to form a six-membered cyclohexene (B86901) ring. libretexts.orgwikipedia.orgmychemblog.com This reaction is a powerful tool in organic synthesis for its ability to form two new carbon-carbon bonds and up to four new stereocenters in a single, stereospecific step. wikipedia.org

N-propylmaleimide serves as an excellent dienophile in Diels-Alder reactions. The electron-withdrawing nature of the two carbonyl groups in the pyrrole-2,5-dione ring system renders the double bond electron-poor, thereby increasing its reactivity towards electron-rich dienes. libretexts.orgmychemblog.com This electronic configuration lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene, which is a key requirement for the reaction to proceed efficiently. youtube.com

The reactivity of N-propylmaleimide has been demonstrated with various dienes. For instance, it readily reacts with conjugated dienes such as trans,trans-2,4-hexadienyl acetate (B1210297) and furan (B31954) derivatives. acs.orgtudelft.nl The reaction with furan is particularly notable as it provides a pathway to 7-oxanorbornene derivatives, which are valuable intermediates in organic synthesis. tudelft.nl The efficiency of the reaction can be influenced by the substitution pattern on the diene; electron-donating groups on the diene generally accelerate the reaction rate. mychemblog.com

Diels-Alder reactions are renowned for their high degree of regio- and stereoselectivity. wikipedia.org When N-propylmaleimide reacts with an asymmetrical diene, the regioselectivity is governed by the electronic properties of the substituents on the diene. The reaction typically proceeds to form the product where the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile, often leading to a predominance of one constitutional isomer (e.g., the "ortho" or "para" product). youtube.comyoutube.com

From a stereochemical perspective, the reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. youtube.com Furthermore, when N-propylmaleimide reacts with cyclic dienes, such as cyclopentadiene, two diastereomeric products can be formed: the endo and the exo adducts. According to the "endo rule," the major product is typically the endo isomer. mychemblog.com This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the diene and the carbonyl groups of the N-propylmaleimide in the transition state, which stabilizes the endo pathway over the exo. mychemblog.com However, the exo adduct is often the thermodynamically more stable product, and under conditions of reversibility (e.g., high temperatures), it may become the major product. rsc.org

The rate of Diels-Alder reactions involving N-propylmaleimide can be significantly influenced by the reaction medium. A remarkable acceleration is observed when the reaction is performed "on water," which involves stirring the water-insoluble reactants as a suspension in water. jetir.orgscispace.com This "on-water" effect, described by Sharpless and co-workers, has been demonstrated for the reaction between N-propylmaleimide and trans,trans-2,4-hexadienyl acetate. acs.orgnih.gov The reaction proceeds dramatically faster in an aqueous suspension compared to organic solvents or even neat (solvent-free) conditions. acs.orgscispace.com

This rate enhancement is attributed to the hydrophobic effect, where the nonpolar reactants are driven together to minimize their contact surface with the highly polar water molecules. nih.gov This enforced proximity and favorable orientation at the oil-water interface lowers the activation energy of the reaction.

| Solvent/Condition | Reaction Time (hours) | Yield (%) |

|---|---|---|

| Toluene (B28343) | 144 | 81-82 |

| Methanol | 48 | 81-82 |

| Neat (No Solvent) | 10 | 81-82 |

| On Water | 8 | 81 |

Data sourced from references acs.orgnih.gov.

In addition to water, Lewis acids can also catalyze Diels-Alder reactions by coordinating to one of the carbonyl oxygens of the N-propylmaleimide. This coordination increases the electron-withdrawing character of the dienophile, further lowering its LUMO energy and accelerating the reaction. semanticscholar.org

The Diels-Alder reaction is often reversible, and the reverse reaction is known as the retro-Diels-Alder reaction. wikipedia.org This equilibrium is particularly relevant for adducts formed from furans and maleimides. rsc.orgresearchgate.net The furan-maleimide adducts are characterized by dynamic covalent bonds that can be cleaved under thermal conditions, regenerating the original furan and maleimide (B117702). uliege.be The temperature at which this cycloreversion occurs depends on the specific substituents on the reactants and the stereochemistry of the adduct, with the endo adduct typically reverting at a lower temperature than the more stable exo adduct. rsc.org

This reversible nature is exploited in strategies for the separation and purification of furanic compounds. A target furan can be selectively captured from a complex mixture by reacting it with N-propylmaleimide to form a stable, often crystalline, Diels-Alder adduct. This adduct can be isolated and purified, after which the pure furan can be released by heating the adduct to induce the retro-Diels-Alder reaction. The volatile furan can then be collected, for example, by distillation, leaving the N-propylmaleimide behind. The presence of a nucleophile can also facilitate the retro-Diels-Alder reaction. rsc.org

Michael Addition Reactions

The electron-deficient double bond of N-propylmaleimide is also susceptible to nucleophilic attack via a Michael (1,4-conjugate) addition reaction. This reaction is fundamental to the compound's application in bioconjugation, where a nucleophile adds across the double bond, leading to the formation of a new single bond at the β-carbon relative to the carbonyl groups.

The reaction between a maleimide and a thiol (sulfhydryl) group is a cornerstone of bioconjugation chemistry. axispharm.com N-propylmaleimide and other maleimide derivatives react with exceptional efficiency and selectivity with the thiol side chain of cysteine residues in proteins and peptides. biosyn.com This reaction proceeds via a Michael addition mechanism to form a stable thioether bond (specifically, a thiosuccinimide linkage). axispharm.combiosyn.com

Key features of this conjugation reaction include:

High Selectivity: The reaction is highly chemoselective for thiols over other nucleophilic functional groups found in proteins, such as amines (e.g., lysine (B10760008) side chains), particularly within a pH range of 6.5 to 7.5. axispharm.com At this pH, the thiol group is sufficiently nucleophilic to react rapidly with the maleimide, while amines are typically protonated and less reactive.

Mild Conditions: The conjugation proceeds readily under physiological conditions (aqueous buffer, neutral pH, room temperature), which is crucial for maintaining the structure and function of sensitive biomolecules like proteins. axispharm.com

Efficiency: The reaction is fast and high-yielding, allowing for the rapid and efficient labeling of biomolecules. axispharm.com

This robust conjugation chemistry is widely used for:

Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins for detection and analysis in techniques like fluorescence microscopy and western blotting. axispharm.com

Probe Development: Synthesizing chemical probes to study biological processes. burleylabs.co.uk By attaching a maleimide group to a molecule of interest (e.g., an enzyme inhibitor or a fluorescent reporter), the molecule can be covalently linked to a specific cysteine residue on a target protein.

Biomaterial Functionalization: Immobilizing proteins or peptides onto surfaces, nanoparticles, or hydrogels to create functional biomaterials for applications in diagnostics and therapeutics. axispharm.com

While the resulting thioether bond is generally stable, it can undergo a reverse Michael reaction under certain conditions, particularly at higher pH. Strategies such as hydrolysis of the succinimide (B58015) ring have been developed to create more permanently stable linkages. nih.gov

Nucleophilic Additions to the Maleimide Double Bond

The electron-deficient double bond of 1-Propyl-1H-pyrrole-2,5-dione readily undergoes nucleophilic addition reactions, most notably the Michael addition. This reaction involves the addition of a nucleophile to the β-carbon of the maleimide ring.

A prominent example is the thiol-Michael addition reaction. N-propylmaleimide has demonstrated high reactivity in these reactions. In studies comparing various vinyl compounds, N-propylmaleimide exhibited the fastest reaction rate with thiols such as hexanethiol, surpassing other activated alkenes like ethyl vinyl sulfone and diethyl fumarate. kpi.ua This high reactivity is attributed to the significant electrophilicity of the maleimide double bond. The general mechanism for the base-catalyzed thiol-Michael addition is depicted in Figure 1.

Figure 1: General Mechanism of Base-Catalyzed Thiol-Michael Addition to this compound.

Amines are another class of nucleophiles that react with N-substituted maleimides. The reaction can proceed via two main pathways: nucleophilic attack at the double bond or at one of the imide carbonyl groups. The reaction pathway is influenced by factors such as the nature of the amine and the reaction conditions. For instance, reaction with (aminopropyl)triethoxysilane (APTES) has been shown to proceed primarily via amine attack at the olefinic bond of the maleimide. uq.edu.au

Polymerization Reactions and Mechanisms

This compound is a versatile monomer that can undergo various types of polymerization, including homopolymerization, copolymerization, and photoinitiated polymerization.

Homopolymerization and Copolymerization of this compound

N-substituted maleimides, including N-propylmaleimide, can undergo free-radical homopolymerization. Studies on the radical homopolymerization of structurally similar N-n-hexylmaleimide have shown that the polymerization kinetics are influenced by the solvent, with chain transfer to the solvent being a key factor in determining the molecular weight of the resulting polymer. uq.edu.au The homopolymerization of maleimides can be initiated thermally, often using initiators like azobisisobutyronitrile (AIBN), or photochemically. researchgate.netresearchgate.net

In copolymerization, this compound can be copolymerized with a variety of vinyl monomers. The reactivity of the maleimide monomer and the comonomer, as well as the reaction conditions, will determine the composition and structure of the resulting copolymer. For instance, the copolymerization of N-arylmaleimides with vinyl acetate has been investigated, and the reactivity ratios were determined using the Kelen-Tüdős method. nih.gov

Radical Polymerization of N-Propylmaleimide with Vinyl Monomers (e.g., Styrene (B11656), Vinyl Acetate)

The radical copolymerization of N-substituted maleimides with electron-donating vinyl monomers like styrene often leads to the formation of alternating copolymers. This tendency is attributed to the formation of a charge-transfer complex between the electron-acceptor maleimide and the electron-donor comonomer. The reactivity ratios for the copolymerization of N-phenylmaleimide with styrene have been extensively studied, and it has been shown that the copolymer composition can be influenced by the solvent and the total monomer concentration. nih.gov

The copolymerization of N-arylmaleimides with vinyl acetate has also been reported to yield copolymers with enhanced thermal stability. nih.gov The reactivity ratios for these systems indicate that the maleimide is generally more reactive than vinyl acetate. nih.gov

Photoinitiated Polymerization Mechanisms

N-substituted maleimides, including this compound, can participate in photoinitiated polymerization, acting as both a monomer and a photoinitiator. kpi.ua In the absence of a dedicated photoinitiator, maleimides can initiate polymerization upon UV exposure, particularly in the presence of electron-donor monomers. kpi.uaresearchgate.net

The initiation mechanism is believed to involve the formation of an excited state of the maleimide upon UV absorption. This excited maleimide can then abstract a hydrogen atom from a suitable donor molecule (such as the solvent or a comonomer) to generate a free radical, which then initiates the polymerization chain reaction. The presence of labile hydrogen atoms in the system significantly enhances the efficiency of this photoinitiation process. kpi.ua

N-substituted maleimides can also be used in UV curing applications. Formulations containing maleimides can be rapidly cured under UV light to form crosslinked polymer networks. uh.edu The addition of a photoinitiator can accelerate the curing process.

Ring-Opening Polymerization and End-Capping Strategies

While the maleimide double bond is the primary site of reactivity in polymerization, the imide ring itself is generally stable and does not typically undergo ring-opening polymerization under standard radical or ionic polymerization conditions. Ring-opening polymerization (ROP) is more common for strained cyclic monomers like lactones, lactams, and epoxides. mdpi.com

However, maleimide derivatives can be involved in post-polymerization modifications of polymers synthesized via ROP. For example, polymers prepared by the ring-opening copolymerization of epoxides and cyclic anhydrides can be functionalized with maleimide derivatives through Diels-Alder reactions to introduce specific functionalities. nih.gov

There is limited specific information available regarding the use of this compound in ring-opening polymerization or as a primary end-capping agent to terminate polymerization. End-capping is a technique used to introduce specific functional groups at the chain ends of a polymer, and while maleimides can be used for this purpose through reactions with living polymer chain ends, detailed strategies specifically employing N-propylmaleimide are not extensively documented in the provided context.

Other Significant Organic Transformations

Beyond nucleophilic additions and polymerization, the maleimide moiety of this compound can participate in other significant organic transformations. The electron-deficient double bond makes it an excellent dienophile in Diels-Alder reactions. This [4+2] cycloaddition reaction with a conjugated diene provides a powerful method for the synthesis of complex cyclic structures.

Furthermore, the hydrolysis of the imide ring can occur under certain conditions, typically in the presence of strong acids or bases, leading to the formation of the corresponding maleamic acid derivative. The kinetics of hydrolysis of various N-alkylmaleimides have been studied, revealing that the rate is dependent on the pH and the nature of the N-substituent. rsc.org

Oxidation Reactions

The direct oxidation of the pyrrole-dione core of N-alkylmaleimides like this compound is not a commonly reported transformation in the reviewed literature. However, related chemistries involving similar structures suggest potential oxidative pathways. For instance, oxidation of sulfonamides to N-sulfonylimines has been achieved using mediators like N-hydroxyphthalimide (NHPI). nih.govresearchgate.net This process involves the generation of a phthalimide (B116566) N-oxyl (PINO) radical which can abstract a hydrogen atom. While not a direct oxidation of the pyrrole-dione ring itself, this illustrates a method of oxidation involving a related imide structure.

Further studies on organocatalytic oxidation procedures have highlighted the use of reagents like sodium chlorite (B76162) in conjunction with N-hydroxyphthalimide to oxidize benzylic centers. nih.gov In these reactions, chlorine dioxide is identified as the active oxidant that generates the catalytically active phthalimide-N-oxyl radical. nih.gov The applicability of such systems to the pyrrole-dione ring of this compound would require further investigation.

Substitution Reactions on the Pyrrole-Dione Core

The pyrrole-dione core of this compound is highly susceptible to nucleophilic addition reactions, particularly Michael or 1,4-additions across the activated double bond. This reactivity is a hallmark of N-substituted maleimides.

A prominent example is the reaction with thiol-containing compounds, such as cysteine residues in proteins. tandfonline.com These reactions proceed via nucleophilic attack of the thiolate anion on one of the double bond carbons, leading to the formation of a stable thioether linkage. The general mechanism for this reaction is outlined below:

Table 1: General Scheme for Nucleophilic 1,4-Addition to N-Substituted Maleimides

| Reactant 1 | Reactant 2 | Product |

|---|

This table illustrates the general reaction of N-substituted maleimides with thiols.

The reaction of N-substituted maleimides with other nucleophiles has also been explored. For instance, the reaction with thioacetamide (B46855) can lead to a variety of products depending on the reaction conditions. nih.gov In some cases, this can result in the formation of 3,3'-thiobis(1-alkylpyrrolidine-2,5-dione) derivatives. nih.gov The complexity of these reactions highlights the diverse reactivity of the maleimide core.

Furthermore, studies have shown that N-aryl maleimides react approximately 2.5 times faster with thiolate substrates compared to N-alkyl derivatives. mdpi.com This suggests that the electronic nature of the substituent on the nitrogen atom can influence the electrophilicity of the double bond.

Photodimerization Processes and Mechanisms

N-alkylmaleimides, including this compound, are known to undergo photochemical reactions, most notably [2+2] cycloadditions and photodimerization. nih.govnih.gov When exposed to ultraviolet (UV) radiation, the excited state of the maleimide can react with another ground-state molecule to form a cyclobutane (B1203170) ring, resulting in a dimer.

The photodimerization of maleimide itself can be achieved through direct or sensitized irradiation. nih.gov For N-alkyl maleimides, the [2+2] photocycloaddition with alkenes typically proceeds under UV irradiation (e.g., 370 nm) without the need for an external photosensitizer. nih.gov In contrast, N-aryl maleimides often require a photosensitizer, such as thioxanthone, and visible light (e.g., 440 nm) for the reaction to occur efficiently. nih.gov This difference in reactivity is attributed to the influence of the N-substituent on the triplet quantum yield of the maleimide. nih.gov

Aryl-substituted maleimides have also been observed to undergo a novel [2+4]-photodimerization under certain conditions. researchgate.net However, for N-alkyl derivatives like this compound, the [2+2] photocycloaddition is the more anticipated pathway. The efficiency of these photoreactions can be influenced by factors such as the solvent and the presence of other reactive species. For instance, N-substituted maleimides can act as monomeric photoinitiators in the presence of electron-donor monomers. kpi.ua

Table 2: Photochemical Reactivity of N-Substituted Maleimides

| N-Substituent | Irradiation Conditions | Primary Photochemical Reaction |

|---|---|---|

| Alkyl | ~370 nm UV | [2+2] Photocycloaddition |

This table summarizes the typical conditions for the photochemical reactions of N-alkyl and N-aryl maleimides.

Hydrolysis and Degradation Pathways (e.g., Maleimide Hydrolysis)

The pyrrole-dione ring in this compound is susceptible to hydrolysis, particularly under alkaline conditions. The hydrolysis of N-alkylmaleimides has been studied kinetically, revealing that the rate of hydrolysis is proportional to the concentration of both the N-alkylmaleimide and the hydroxide (B78521) ion in the pH range of 7 to 9. rsc.org Below pH 4, the rate of hydrolysis is independent of pH. rsc.org

The primary product of this hydrolysis is the corresponding N-alkyl-maleamic acid, which results from the cleavage of one of the amide bonds in the cyclic imide. rsc.orgnih.gov The reaction proceeds via a bimolecular mechanism where the rate-determining step is the nucleophilic attack of a hydroxide ion on a carbonyl carbon of the maleimide ring. rsc.org

The rate of alkaline hydrolysis is influenced by the nature of the N-alkyl substituent. The catalytic rate constants for the hydrolysis of various N-alkylmaleimides have been determined, showing differences based on the substituent. rsc.org For example, the product of N-ethylmaleimide hydrolysis, N-ethylmaleamic acid, is formed under controlled pH conditions. nih.gov This susceptibility to hydrolysis is an important consideration in applications where the stability of the maleimide ring is crucial. In the context of bioconjugation, the hydrolysis of the maleimide ring after reaction with a thiol can sometimes be advantageous in preventing undesirable thiol exchange reactions. mdpi.com

Table 3: Hydrolysis of N-Alkylmaleimides

| Compound | Condition | Product |

|---|

This table outlines the typical hydrolysis reaction of N-alkylmaleimides.

Computational and Theoretical Studies of 1 Propyl 1h Pyrrole 2,5 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the electronic properties of molecules. DFT methods balance computational cost and accuracy, making them a popular choice for studying medium-sized organic molecules like 1-Propyl-1H-pyrrole-2,5-dione.

DFT calculations are employed to determine the electronic structure and various reactivity descriptors that predict the chemical behavior of a molecule. The electronic structure is primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. For N-substituted maleimides, the electron-withdrawing nature of the two carbonyl groups significantly lowers the LUMO energy, making the double bond highly susceptible to nucleophilic attack, a characteristic feature of Michael addition reactions. axispharm.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity: scielo.org.mxscispace.comfrontiersin.org

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2).

Electrophilicity Index (ω): A measure of the energy stabilization upon accepting electrons (ω = μ² / 2η, where μ is the chemical potential, -χ).

Local reactivity, which identifies the most reactive sites within the molecule, is assessed using descriptors like Fukui functions. These functions indicate the change in electron density at a specific atom when an electron is added or removed, highlighting sites prone to nucleophilic (f+) or electrophilic (f-) attack. scielo.org.mx For this compound, the carbon atoms of the double bond are predicted to be the most electrophilic sites, which is consistent with their known reactivity in Michael additions. axispharm.combachem.com

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -7.5 | Indicates electron-donating capability. |

| ELUMO | -1.8 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (η) | 5.7 | Reflects chemical stability and low reactivity in concerted reactions. |

| Electronegativity (χ) | 4.65 | Moderate tendency to attract electrons. |

| Electrophilicity Index (ω) | 1.90 | Indicates a strong electrophilic character. |

DFT calculations are crucial for mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, most importantly, transition states (TS). youtube.com The transition state represents the highest energy point along the minimum energy reaction pathway, and its energy determines the activation barrier of the reaction.

For this compound, a key reaction is the thiol-Michael addition, which is widely used in bioconjugation. bachem.comresearchgate.net Computational studies can elucidate the mechanism of this reaction, determining whether it proceeds via a concerted or stepwise pathway. By calculating the energies of the transition states, researchers can predict reaction rates and understand the influence of catalysts or solvent on the reaction kinetics. acs.org The process typically involves:

Geometry Optimization: Finding the minimum energy structures of reactants and products.

Transition State Search: Locating the saddle point on the potential energy surface corresponding to the TS. Methods like the nudged elastic band (NEB) or relaxed surface scans can be employed. youtube.com

Frequency Calculation: Confirming the nature of the stationary points. A stable structure (reactant, product) has all real vibrational frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. chemrxiv.org

This analysis can reveal, for example, the precise geometry of the attack of a thiol on the maleimide (B117702) double bond and the subsequent proton transfer steps, providing a detailed atomistic picture of the reaction pathway. researchgate.net

Quantum chemical methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of molecules.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. uncw.edu These values are then referenced against a standard (e.g., tetramethylsilane, TMS) to yield the chemical shifts. Comparing computationally predicted spectra with experimental data can confirm a proposed structure or help in assigning peaks in a complex spectrum. fuv.edu.br The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects. nih.gov

UV-Vis Spectroscopy: Electronic absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of vertical electronic excitations from the ground state to various excited states. youtube.com The calculated excitation energies correspond to the absorption wavelengths (λmax), and the oscillator strengths correlate with the intensity of the absorption bands. nih.gov For this compound, TD-DFT can predict the π→π* transitions associated with the conjugated system of the maleimide ring. The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that are comparable to experimental spectra measured in solution. nih.gov

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (olefinic H, ppm) | 6.85 | 6.78 |

| ¹³C NMR (carbonyl C, ppm) | 171.2 | 170.5 |

| UV-Vis λmax (nm) | 225 | 220 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore conformational landscapes and intermolecular interactions in various environments.

MD simulations are well-suited to study the conformational flexibility of this compound. The propyl group attached to the nitrogen atom can rotate, leading to different spatial arrangements. Simulations can quantify the rotational barriers and identify the most stable conformers in a given solvent. semanticscholar.org The dynamics of the five-membered ring, such as ring puckering, can also be investigated.

By analyzing the trajectory of the molecule over time, various structural and dynamic properties can be calculated, such as:

Dihedral angle distributions: To characterize the rotation around specific bonds.

Radius of gyration: To measure the compactness of the molecule.

Root-mean-square deviation (RMSD): To assess the stability of the molecular conformation over time.

These simulations can reveal how the molecule behaves in a dynamic solution environment, which is often more representative of real-world conditions than the static picture provided by quantum chemical calculations of an isolated molecule. tu-darmstadt.de

Understanding how a solute interacts with its solvent is fundamental to chemistry. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvation phenomena. mdpi.com For this compound, simulations in an aqueous environment can map the hydration shell around the molecule. mit.edumit.edu

Analysis of the simulation trajectories can provide quantitative information about solute-solvent interactions: nih.gov

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. For instance, the RDF for water oxygen atoms around the carbonyl groups of the maleimide ring can reveal the structure and strength of hydrogen bonding. tu-darmstadt.de

Hydrogen Bond Analysis: The number and lifetime of hydrogen bonds between the solute and solvent molecules can be calculated, providing insight into the stability of the solvation shell. mit.edu

Solvation Free Energy: Advanced simulation techniques can be used to calculate the free energy of transferring the molecule from the gas phase to a solvent, quantifying its solubility.

These studies are crucial for understanding how the solvent influences the reactivity and conformational preferences of this compound. nih.gov

Machine Learning and Artificial Intelligence in Maleimide Design

The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized the field of molecular design, offering powerful tools for exploring the vast chemical space of maleimide derivatives. researchgate.netnih.gov These technologies accelerate the discovery process by predicting molecular properties and generating novel structures with desired functionalities. researchgate.net

Machine learning models are increasingly employed to forecast the physicochemical and biological properties of molecules, moving beyond traditional experimental approaches. lab-chemicals.commdpi.com For maleimide derivatives like this compound, ML algorithms can be trained on large datasets to learn the complex relationships between molecular structure and outcomes such as reaction yields or biological activity. nih.gov Neural networks, in particular, have shown high accuracy in predicting chemical reaction outcomes, offering a significant speed advantage over methods like density functional theory (DFT). nih.gov

These predictive models can be applied to key characteristics of maleimides. For instance, the reactivity of the electrophilic double bond in the pyrrole-2,5-dione ring, which is crucial for its common use in bioconjugation via Michael addition, can be modeled. researchgate.net Hybrid DFT/ML models have been successfully developed to predict the activation energies for various organic reactions, a technique that could be applied to the reactions of maleimides. researchgate.net By featurizing molecules based on their structural and electronic properties, these models can predict how changes to the N-substituent (e.g., the propyl group) or the ring system will influence reactivity and stability. researchgate.net

Table 1: Applications of Predictive Modeling in Chemistry

| Model Type | Application Area | Predicted Property | Potential Relevance for Maleimides |

|---|---|---|---|

| Neural Networks | Reaction Prediction | Reaction Yield, Selectivity, Rate | Optimizing synthesis conditions for derivatives. |

| Graph Neural Networks | Property Prediction | Physicochemical & ADMET properties | Early-stage screening of drug-like candidates. lab-chemicals.commdpi.com |

| Hybrid DFT/ML | Reactivity Prediction | Reaction Activation Energies | Predicting reactivity for bioconjugation. researchgate.net |

| Random Forests | ADMET Prediction | Absorption, Distribution, Metabolism | Evaluating the pharmacokinetic profile of new designs. mdpi.com |

Generative AI offers a paradigm shift from screening existing libraries to creating entirely new molecules from scratch. researchgate.netnih.gov De novo drug design utilizes generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), to generate novel molecular structures with optimized properties. nih.govnih.govnih.gov These models are trained on large datasets of known molecules, often represented as SMILES strings, to learn the underlying rules of chemical structure and bonding. nih.govnih.gov

For maleimides, a generative model could be initially trained on a broad database of bioactive compounds and then fine-tuned on a specific set of known maleimide-based inhibitors of a particular target. nih.govnih.gov This transfer learning approach allows the model to generate novel derivatives that are structurally distinct from known compounds but are predicted to be active against the target of interest. nih.gov This strategy not only expands the accessible chemical space but also helps in creating compounds with novel intellectual property. nih.gov The primary challenge remains ensuring the synthetic accessibility of the computationally generated molecules, a factor that is increasingly being incorporated into the design algorithms. researchgate.netnih.gov

Computational Studies in Drug Design and Epigenetic Therapy

Computational methods are indispensable in modern drug discovery, enabling the rational design of molecules with high affinity and selectivity for biological targets. frontiersin.org Maleimide derivatives are frequently explored as inhibitors for various enzymes, and computational tools play a key role in understanding their mechanism of action.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction. mdpi.combond.edu.au This method is widely applied to study maleimide derivatives. For example, docking studies have been used to investigate the binding of novel maleimide derivatives to the catalytic cleft of Glycogen Synthase Kinase-3β (GSK-3β), a target in cancer and other diseases. nih.govscilit.comnih.gov These studies often reveal key interactions, such as hydrogen bonds between the maleimide carbonyl groups and hinge region residues of the kinase. researchgate.net

Similarly, various maleimide analogs have been docked into the active sites of other enzymes, including bacterial DNA gyrase and cyclooxygenase-2 (COX-2), to guide the development of new antibacterial and anti-inflammatory agents, respectively. nih.govresearchgate.net The results of these simulations, often expressed as a binding energy score, help prioritize which novel derivatives should be synthesized and tested experimentally. mdpi.comekb.eg

Table 2: Examples of Molecular Docking Studies with Maleimide Derivatives

| Maleimide Derivative Class | Protein Target | PDB ID | Key Findings |

|---|---|---|---|

| Tetrahydrochromeno[3,4-e]isoindole-diones | Bacterial DNA Gyrase | 3G7B, 3G7E | Identification of interaction modes for antibacterial activity. researchgate.net |

| Indole-linked N-substituted maleimides | Glycogen Synthase Kinase-3β (GSK-3β) | 4NMO | Compounds bind in the catalytic cleft, interacting with hinge residues. scilit.comnih.gov |

| Maleimides with benzenesulfonamide | Cyclooxygenase-2 (COX-2) | Not specified | Potent compounds were docked to determine the probable binding model. nih.gov |

| Maleimide-succinimide derivatives | AKT1, CDK2 | Not specified | Docking revealed high affinity energies, suggesting potential as anticancer agents. ekb.eg |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. oncodesign-services.com For maleimide derivatives, QSAR models have been developed to understand how different substituents on the maleimide core influence their inhibitory potency against specific targets. nih.gov

For instance, a QSAR study on 3-anilino-4-arylmaleimide derivatives as GSK-3β inhibitors successfully created a predictive model based on molecular fragments represented by SMILES. nih.gov The model identified specific structural features responsible for increasing or decreasing inhibitory activity, which in turn can be used to guide the design of new, more potent inhibitors. nih.gov By combining various molecular descriptors (e.g., steric, hydrophobic, and hydrogen-bond donor fields), methodologies like CoMSIA (Comparative Molecular Similarity Indices Analysis) can explain the activity trends within a series of compounds and predict the potency of novel designs. researchgate.net These computational SAR approaches accelerate the lead optimization process by allowing researchers to prioritize the synthesis of compounds with the highest predicted activity. oncodesign-services.com

Advanced Characterization Techniques for 1 Propyl 1h Pyrrole 2,5 Dione and Its Adducts

Spectroscopic Methods

Spectroscopy is fundamental to the characterization of 1-Propyl-1H-pyrrole-2,5-dione, offering non-destructive and highly detailed information about its chemical identity and structure.

Fourier Transform Infrared Spectroscopy (FTIR/ATR-FTIR) for Functional Group Identification and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The analysis reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. A key feature in the IR spectrum is the strong absorption band around 1705 cm⁻¹, which is indicative of the symmetric and asymmetric stretching of the two carbonyl (C=O) groups in the dione (B5365651) ring. Another identifiable peak appears at approximately 690 cm⁻¹, corresponding to the C-N-C bending vibration, confirming the presence of the imide structure.

Attenuated Total Reflectance (ATR)-FTIR is particularly useful for monitoring reactions in real-time or analyzing surface-bound adducts. For instance, during the synthesis of N-substituted pyrrole-diones or their subsequent reactions (e.g., Michael addition), monitoring the shifts and intensity changes of the carbonyl and olefinic C=C bond peaks can confirm the consumption of reactants and the formation of products.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~1705 | C=O Stretching (symmetric & asymmetric) | Imide Carbonyl |

| ~690 | C-N-C Bending | Imide Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound.

¹H NMR spectroscopy provides detailed information about the proton environments in the molecule. The spectrum clearly shows signals corresponding to the propyl group attached to the nitrogen atom. A triplet at approximately 0.9 ppm is assigned to the terminal methyl (CH₃) protons, a multiplet around 1.6 ppm corresponds to the central methylene (B1212753) (CH₂) protons, and a triplet near 3.4 ppm is attributed to the methylene protons (NCH₂) directly bonded to the nitrogen atom. The two equivalent protons on the pyrrole-dione ring's double bond typically appear as a singlet.

¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. The carbonyl carbons (C=O) of the imide ring are highly deshielded and appear at a chemical shift of about 175.2 ppm. Signals for the propyl group carbons and the olefinic carbons of the ring are also observed at characteristic chemical shifts.

For more complex adducts of this compound, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. These advanced methods help establish connectivity between protons and carbons, which is crucial for determining the precise structure of reaction products and complex derivatives. researchgate.net

| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H | CH₃ | ~0.9 | Triplet | 3H |

| CH₂ | ~1.6 | Multiplet | 2H | |

| NCH₂ | ~3.4 | Triplet | 2H | |

| CH=CH | - | - | - | |

| ¹³C | C=O | ~175.2 | - | - |

| CH=CH | - | - | - | |

| Propyl carbons | - | - | - |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The maleimide (B117702) chromophore, characterized by its conjugated system of a carbon-carbon double bond with two carbonyl groups, exhibits strong UV absorbance. kpi.ua The primary absorption bands are due to π→π* electronic transitions. rsc.org For N-substituted maleimides, these transitions typically occur in the UV region. kpi.ua

This technique is also a valuable quantitative tool. By establishing a calibration curve based on the Beer-Lambert law, UV-Vis spectroscopy can be used to accurately determine the concentration of this compound in a solution. This is particularly useful for monitoring the progress of a reaction, where the disappearance of the maleimide's characteristic absorbance can be tracked over time. kpi.ua For example, maleimide monomers show a strong absorbance around 300 nm which disappears upon polymerization. kpi.ua

Mass Spectrometry (LC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation patterns, which aids in structural confirmation. The compound has a molecular weight of approximately 139.15 g/mol . dtic.mil High-Resolution Mass Spectrometry (HRMS) can determine this mass with very high precision, confirming the elemental composition (C₇H₉NO₂).

When coupled with Liquid Chromatography (LC-MS), this technique is highly effective for analyzing reaction mixtures, allowing for the separation and identification of the starting material, products, and any byproducts. Electron Ionization (EI) is a common method that causes the molecule to fragment in a predictable manner. Analysis of these fragments provides further structural information. For instance, maleimides are known to produce characteristic fragments, such as a fragment with an m/z of 75, which can be used for quantification. kpi.ua

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₇H₉NO₂ | - |

| Molecular Weight | 139.15 g/mol | - |

| [M]⁺ (Molecular Ion) | ~139 | HRMS/MS |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. This method is particularly relevant for the analysis of thin films or surface-bound adducts of this compound. nih.gov XPS analysis of surfaces modified with this compound would show characteristic peaks for Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s).

High-resolution scans of these peaks provide information about the chemical environment of each element. For example, the C 1s spectrum can be deconvoluted to distinguish between different types of carbon bonds, such as C-C, C-N, and the carbonyl carbon (O=C-N). The N 1s spectrum confirms the presence of the imide nitrogen, and the O 1s spectrum corresponds to the carbonyl oxygen atoms. kpi.uaresearchgate.net This level of detail is crucial for confirming the successful immobilization of the molecule onto a substrate and for studying the chemistry of its surface adducts. nih.gov

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound and its adducts from complex mixtures.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is well-suited for the analysis of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their boiling points and interactions with a stationary phase. Advanced methods like two-dimensional gas chromatography (GC×GC) provide even higher resolution for complex samples. kpi.ua A typical GC-MS analysis would involve a temperature program to elute compounds, with helium often used as the carrier gas. kpi.ua

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are versatile techniques used for the separation, quantification, and purification of a wide range of compounds, including less volatile or thermally sensitive adducts of this compound. Separation is achieved based on the differential partitioning of analytes between a mobile phase and a stationary phase. Different detectors, including UV-Vis and Mass Spectrometry, can be coupled with HPLC/UPLC for detection and identification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and separating it from complex mixtures. A reverse-phase (RP) HPLC method can be employed for its analysis. sielc.com

Methodology: A typical RP-HPLC method uses a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.

Applications:

Purity Assessment: HPLC is widely used to determine the purity of synthesized this compound. The presence of impurities is indicated by additional peaks in the chromatogram.

Separation of Adducts: This technique is crucial for separating this compound adducts from unreacted starting materials and byproducts.

Reaction Monitoring: HPLC can monitor the progress of reactions involving this compound by quantifying the consumption of reactants and the formation of products over time.

Interactive Data Table: HPLC Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| Detection | UV, Mass Spectrometry (MS) | sielc.comreddit.com |

| Application | Purity assessment, preparative separation | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for identifying and quantifying volatile components in samples containing this compound or its derivatives. This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov

Principle: In GC-MS, the sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. bris.ac.uknist.gov

Applications:

Identification of Volatile Impurities: GC-MS is highly effective in detecting and identifying volatile impurities that may be present in this compound samples from synthesis or degradation.

Analysis of Reaction Byproducts: It can be used to analyze the volatile byproducts of reactions involving this compound.

Environmental Analysis: GC-MS is employed to detect and quantify trace amounts of related maleimides in environmental samples. bris.ac.uk

Interactive Data Table: Typical GC-MS Operating Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Ionization Mode | Electron Impact (EI) | bris.ac.uk |

| Ionization Energy | 70 eV | bris.ac.ukmdpi.com |

| Mass Scan Range | m/z 40-500 or 50-650 | bris.ac.ukmdpi.com |

| Carrier Gas | Helium | bris.ac.ukmdpi.com |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers derived from this compound. GPC separates molecules based on their hydrodynamic volume in solution, providing information about molecular weight and molecular weight distribution. atslab.comresolvemass.ca

Methodology: A polymer solution is passed through a column packed with porous gel beads. Larger molecules elute first because they are excluded from the pores, while smaller molecules penetrate the pores to varying extents and elute later. atslab.comazom.com

Key Parameters Determined by GPC:

Number Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight Average Molecular Weight (Mw): An average that takes into account the molecular weight of each chain.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer. researchgate.net

Applications:

Molecular Weight Determination: GPC is used to determine the molecular weight of homopolymers and copolymers of this compound. researchgate.net

Monitoring Polymerization Reactions: It allows for the monitoring of polymer growth and changes in molecular weight distribution during polymerization.

Quality Control: GPC is essential for the quality control of polymeric materials to ensure they meet specific molecular weight and PDI requirements. atslab.com

Interactive Data Table: GPC for Polymer Analysis

| Parameter | Information Provided | Reference |

|---|---|---|

| Molecular Weight (Mw, Mn) | Determines the size of the polymer chains | resolvemass.caresearchgate.net |

| Polydispersity Index (PDI) | Indicates the uniformity of chain lengths | resolvemass.caresearchgate.net |

| Intrinsic Viscosity | Relates to the polymer's conformation in solution | azom.com |

Microscopic and Imaging Techniques

Atomic Force Microscopy (AFM) for Surface Topography and Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample's surface. anton-paar.comcovalentmetrology.com It is a valuable tool for characterizing the surface topography and morphology of materials incorporating this compound, particularly in polymer applications. asmicro.combruker.com

Operating Principle: A sharp tip attached to a flexible cantilever is scanned across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system to create a topographical map of the surface. researchgate.net

Applications:

Surface Roughness Analysis: AFM can quantitatively measure the surface roughness of polymer films and coatings containing this compound adducts. researchgate.net

Phase Imaging: In addition to topography, AFM can provide phase images that reveal variations in material properties such as adhesion and viscoelasticity across the surface. This is particularly useful for identifying different components in polymer blends. anton-paar.com

Nanoscale Feature Visualization: AFM enables the visualization of nanoscale features, such as the domains in block copolymers or the dispersion of nanoparticles in a polymer matrix. asmicro.com

Interactive Data Table: Information from AFM Analysis

| Measurement | Description | Reference |

|---|---|---|

| Topography | Provides a 3D map of the surface features | anton-paar.comresearchgate.net |

| Phase Imaging | Maps variations in material properties | anton-paar.comasmicro.com |

| Surface Roughness | Quantifies the texture of the surface | researchgate.net |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructural Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful electron microscopy techniques used to investigate the microstructure of materials containing this compound. azom.comresearchgate.net

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The interaction of the electrons with the sample produces various signals that are collected to form an image, revealing information about surface topography and composition. azom.com

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultra-thin specimen. The electrons that pass through are focused to form an image, providing detailed information about the internal structure of the material at a very high resolution. azooptics.comnih.gov

Applications:

Morphology of Polymer Blends: SEM and TEM are used to study the phase morphology of polymer blends containing this compound, showing the size, shape, and distribution of the different phases. azom.comresearchgate.net

Characterization of Nanocomposites: These techniques are essential for visualizing the dispersion of nanofillers within a polymer matrix.

Fracture Surface Analysis: SEM is particularly useful for examining the fracture surfaces of materials to understand failure mechanisms.

Interactive Data Table: Comparison of SEM and TEM for Polymer Analysis

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) | Reference |

|---|---|---|---|

| Principle | Scans surface with an electron beam | Transmits electrons through a thin sample | azooptics.com |

| Information | Surface topography, morphology | Internal structure, crystallography | azom.comnih.gov |

| Resolution | Nanoscale | Atomic scale | azooptics.com |

| Sample Prep | Relatively simple, may require coating | Complex, requires ultra-thin sectioning | azooptics.comnih.gov |

Other Specialized Analytical Methods

In addition to the techniques mentioned above, other specialized methods can provide further insights into the properties of this compound and its adducts. These can include techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and thermal analysis methods (e.g., TGA, DSC) to study thermal properties of polymeric materials.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Analysis

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique used to characterize the elemental and molecular composition of the outermost layers of a solid material. carleton.edu The method involves bombarding a sample surface with a pulsed primary ion beam (e.g., Ga⁺ or Bi₃⁺), which causes the sputtering of secondary ions from the surface. nist.gov These ejected secondary ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). nist.gov The time it takes for an ion to reach the detector is directly related to its mass, allowing for the generation of a high-resolution mass spectrum of the surface. carleton.edu

For the study of this compound, ToF-SIMS can be employed to:

Confirm Surface Functionalization: Verify the successful covalent attachment or adsorption of this compound onto a substrate by detecting its characteristic molecular ion or specific fragment ions.

Analyze Adduct Formation: Investigate the formation of adducts on a surface, for example, by exposing a surface functionalized with a target molecule (like a peptide) to this compound and analyzing the resulting surface for new, higher mass ions corresponding to the covalent adduct.

Chemical Imaging: Spatially map the distribution of the compound and its adducts across a surface with sub-micron resolution, providing valuable information on the homogeneity of a coating or the specific sites of interaction. rsc.org

3D Molecular Reconstruction: By combining sputtering with analysis, ToF-SIMS can generate 3D chemical maps, revealing the distribution of this compound within the top few nanometers of a material. nih.govmdpi.com

The high mass resolution and parallel detection of all masses make ToF-SIMS a powerful tool for obtaining detailed chemical information from minimal amounts of material. rsc.org

Table 1: Illustrative ToF-SIMS Analysis of a Surface Modified with this compound This table presents hypothetical data for characteristic ions that would be expected in a ToF-SIMS spectrum for this compound.

| Ion Fragment | Chemical Formula | Expected m/z (Positive Ion Mode) | Interpretation |

|---|---|---|---|

| [M+H]⁺ | [C₇H₉NO₂ + H]⁺ | 140.07 | Protonated molecular ion, confirming the presence of the intact compound. |

| [M-C₃H₇]⁺ | [C₄H₂NO₂]⁺ | 96.01 | Fragment corresponding to the loss of the propyl group. |

| [C₃H₇]⁺ | [C₃H₇]⁺ | 43.05 | Fragment corresponding to the propyl cation. |

| [M+Na]⁺ | [C₇H₉NO₂ + Na]⁺ | 162.05 | Sodium adduct of the molecular ion, common in ToF-SIMS analysis. |

Quartz Crystal Microbalance (QCM) for Adsorption and Surface Phenomena Studies

A Quartz Crystal Microbalance (QCM) is a real-time, label-free sensing technique that measures mass variations on a sensor surface with nanogram sensitivity. The core of the instrument is a thin piezoelectric quartz crystal wafer sandwiched between two electrodes. When an alternating voltage is applied, the crystal oscillates at a stable resonance frequency. According to the Sauerbrey equation, any increase in mass (Δm) on the crystal surface leads to a proportional decrease in the resonance frequency (Δf).